
Methyl 4-(((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzoate ester linked to a piperidine ring, which is further substituted with a pyrazine moiety. The unique structure of this compound makes it a valuable candidate for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the piperidine and pyrazine intermediates. One common method involves the reaction of 4-piperidone with pyrazine-2-carboxylic acid under acidic conditions to form the pyrazinyl-piperidine intermediate. This intermediate is then reacted with methyl 4-aminobenzoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The pyrazine ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazine ring may yield pyrazine-2,3-dicarboxylic acid, while reduction of nitro groups would yield the corresponding amines.
Aplicaciones Científicas De Investigación
Methyl 4-(((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of tuberculosis.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Methyl 4-(((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. For instance, in the context of its anti-tubercular activity, it may inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis, thereby disrupting the bacterial cell wall . The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazinamide: A first-line anti-tubercular drug with a similar pyrazine moiety.
Isoniazid: Another anti-tubercular agent that targets mycolic acid synthesis.
Rifampicin: A broad-spectrum antibiotic used in tuberculosis treatment.
Uniqueness
Methyl 4-(((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate is unique due to its combined structural features of a benzoate ester, piperidine ring, and pyrazine moiety. This combination allows it to interact with multiple biological targets, potentially offering a broader spectrum of activity compared to other similar compounds.
Propiedades
IUPAC Name |
methyl 4-[(1-pyrazin-2-ylpiperidin-4-yl)methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-26-19(25)16-4-2-15(3-5-16)18(24)22-12-14-6-10-23(11-7-14)17-13-20-8-9-21-17/h2-5,8-9,13-14H,6-7,10-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVBKJPRYFBKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
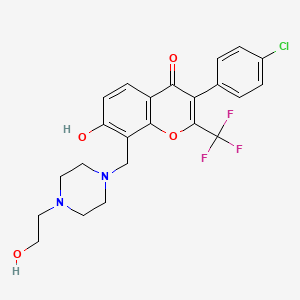
![[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2829034.png)
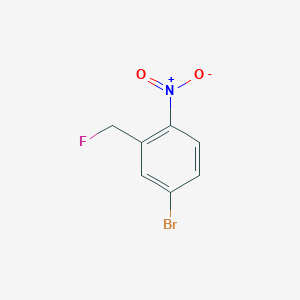

![Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2829049.png)
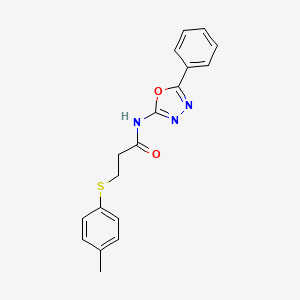
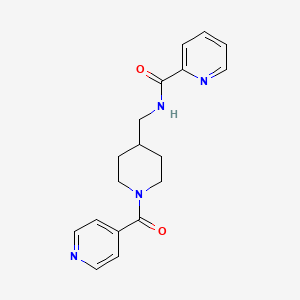
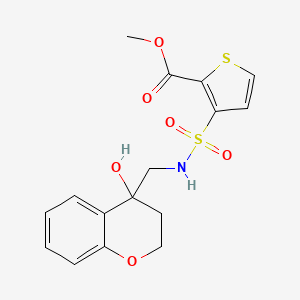
![2,6-Dimethyl-4-[2-(trifluoromethyl)benzoyl]morpholine](/img/structure/B2829039.png)
![3-(4-fluorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2829040.png)
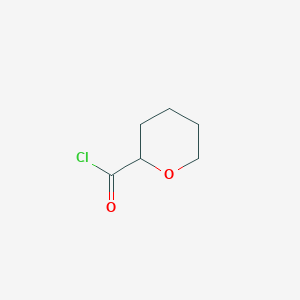
![4-(5-{5-[(4-butylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine](/img/structure/B2829044.png)

![8-hexyl-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2829048.png)
